Potassium malonate
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Description
Potassium malonate, also known as Ethyl potassium malonate or Potassium ethyl malonate, is a compound used as a competitive inhibitor of the enzyme succinate dehydrogenase . It acts as a precursor to produce (trimethylsilyl)ethyl malonate, which is utilized to prepare beta-ketoesters by acylation . The molecular formula of Potassium malonate is C5H7KO4 .
Synthesis Analysis
Potassium malonate can be synthesized through the Malonic Ester Synthesis . This process involves the conversion of alkyl halides to carboxylic acids. A more direct method involves the reaction of the compound with the enolate ion of ethyl acetate followed by hydrolysis of the resultant ester . Another synthesis method described by van’t Hoff involves the selective saponification of Diethyl Malonate (DEM) with potassium hydroxide .
Molecular Structure Analysis
The molecular structure of Potassium malonate consists of a potassium ion (K+) and a malonate ion (C5H6O4-) . The malonate ion is a derivative of malonic acid and contains two carbonyl groups (C=O) and one ether group (R-O-R’).
Chemical Reactions Analysis
Potassium malonate can undergo a variety of chemical reactions. For instance, it can react with aryl nitriles to prepare beta-amino acrylates in the presence of zinc chloride and a catalytic amount of Hünig’s base . It can also be used in the transesterification of β-keto esters .
Physical And Chemical Properties Analysis
Potassium malonate is a compound with a molecular weight of 170.205 Da . It is soluble in water . More detailed physical and chemical properties may require specific experimental measurements.
Safety And Hazards
Potassium malonate is considered hazardous according to the 2012 OSHA Hazard Communication Standard. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray, and to use personal protective equipment when handling it .
Future Directions
Potassium malonate, as a type of β-keto ester, has potential applications in the synthesis of various pharmaceuticals and natural products . Its use in the development of new rechargeable batteries, specifically Potassium-ion batteries (PIBs), due to the abundant raw materials and relatively high energy density, is also being explored .
properties
IUPAC Name |
dipotassium;propanedioate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4O4.2K/c4-2(5)1-3(6)7;;/h1H2,(H,4,5)(H,6,7);;/q;2*+1/p-2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCDITHVDEPPNIL-UHFFFAOYSA-L |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)[O-])C(=O)[O-].[K+].[K+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2K2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101335550 |
Source
|
Record name | Dipotassium malonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101335550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium malonate | |
CAS RN |
13095-67-5 |
Source
|
Record name | Dipotassium malonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101335550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dipotassium propanedioate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.254.539 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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